7,7-Difluoro-5-azaspiro[2.4]heptan-6-one
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Overview
Description
7,7-Difluoro-5-azaspiro[2.4]heptan-6-one is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluoro-5-azaspiro[2.4]heptan-6-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable amine with a difluorinated ketone. The reaction conditions often require the use of a base and a solvent such as dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 7,7-Difluoro-5-azaspiro[2.4]heptan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
7,7-Difluoro-5-azaspiro[2.4]heptan-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,7-Difluoro-5-azaspiro[2.4]heptan-6-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
- 7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride
- 5-Azaspiro[2.4]heptan-7-amine
- 7,7-Difluoro-5-azaspiro[2.4]heptane
Comparison: Compared to these similar compounds, 7,7-Difluoro-5-azaspiro[2.4]heptan-6-one is unique due to its specific spirocyclic structure and the presence of a ketone group.
Properties
IUPAC Name |
7,7-difluoro-5-azaspiro[2.4]heptan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2NO/c7-6(8)4(10)9-3-5(6)1-2-5/h1-3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYGPLAXOCVEMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC(=O)C2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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